molecular formula C26H22P2 B8816664 trans-1,2-Bis(diphenylphosphino)ethylene

trans-1,2-Bis(diphenylphosphino)ethylene

Cat. No.: B8816664
M. Wt: 396.4 g/mol
InChI Key: NCKJIJSEWKIXAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-1,2-Bis(diphenylphosphino)ethylene is an organophosphorus compound with the chemical formula C26H22P2. It is a bidentate ligand, meaning it can form two bonds with a central metal atom, making it useful in coordination chemistry and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-1,2-Bis(diphenylphosphino)ethylene typically involves the reaction of diphenylphosphine with acetylene derivatives under controlled conditions. One common method is the reaction of diphenylphosphine with acetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory methods but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

trans-1,2-Bis(diphenylphosphino)ethylene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine hydrides.

    Substitution: The phenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or platinum.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine hydrides.

    Substitution: Various substituted phosphines depending on the reagents used.

Scientific Research Applications

trans-1,2-Bis(diphenylphosphino)ethylene has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis. It forms stable complexes with transition metals, which are used in various catalytic processes.

    Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs that require metal-catalyzed reactions.

    Industry: The compound is used in the production of fine chemicals and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of trans-1,2-Bis(diphenylphosphino)ethylene involves its ability to form stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(diphenylphosphino)ethane: Similar structure but with a single bond between the carbon atoms.

    1,2-Bis(diphenylphosphino)benzene: Contains a benzene ring instead of an ethene group.

    1,2-Bis(diphenylphosphino)propane: Contains a propane group instead of an ethene group.

Uniqueness

trans-1,2-Bis(diphenylphosphino)ethylene is unique due to its ability to form stable complexes with a wide range of metal ions, making it highly versatile in catalysis. Its double bond also provides rigidity to the ligand, which can influence the geometry and reactivity of the metal complexes it forms.

Properties

Molecular Formula

C26H22P2

Molecular Weight

396.4 g/mol

IUPAC Name

2-diphenylphosphanylethenyl(diphenyl)phosphane

InChI

InChI=1S/C26H22P2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H

InChI Key

NCKJIJSEWKIXAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

(C6H5)2PCH2CH2P(C6H5)2 ; (CH3CH2)2PCH2CH2P(CH2CH3)2 ; (CH3)2PCH2CH2P(CH3)2; (C6H5)2PCH2P(C6H5)2 ; and [(C6H5)2PCH2CH2 ]2P(C6H5).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
[(C6H5)2PCH2CH2 ]2P(C6H5)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.